molecular formula C26H34N2O5 B601733 7-Demethyl Ivabradine CAS No. 304462-60-0

7-Demethyl Ivabradine

Cat. No.: B601733
CAS No.: 304462-60-0
M. Wt: 454.57
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Description

7-Demethyl Ivabradine is a derivative of Ivabradine, a clinically approved hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used to treat angina pectoris and heart failure. Structurally, it differs from Ivabradine (C₂₇H₃₆N₂O₅) by the removal of a methyl group, resulting in the molecular formula C₂₆H₃₄N₂O₅ (approximated based on structural analogs described in ). This modification alters its pharmacokinetic and pharmacodynamic properties, including solubility and HCN channel binding affinity.

As a metabolite or degradation product, this compound is primarily studied in analytical and pharmacokinetic contexts. For example, deuterated analogs like Ivabradine Impurity 7-D6 (C₂₇H₂₈N₂O₆D₆) are used as internal standards in mass spectrometry to quantify Ivabradine in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Demethyl Ivabradine typically involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Demethyl Ivabradine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

7-Demethyl Ivabradine exhibits similar pharmacological properties to Ivabradine but with distinct metabolic pathways and potential therapeutic advantages. The compound is primarily investigated for its ability to reduce heart rate without affecting myocardial contractility. This characteristic makes it particularly useful in treating conditions such as chronic heart failure and angina, especially in patients who are intolerant to beta-blockers.

Chronic Heart Failure

This compound has been studied extensively for its efficacy in managing chronic heart failure. Clinical trials have demonstrated that it effectively lowers heart rates and improves functional capacity in patients with reduced left ventricular ejection fraction (LVEF).

  • Case Study : A multicenter observational study involving 655 patients indicated significant reductions in heart rate (mean reduction of 14.5 bpm) and improvements in New York Heart Association functional class after 6 months of treatment with Ivabradine, suggesting similar potential for this compound .

Angina Pectoris

The compound is also being evaluated for its effectiveness in treating stable angina pectoris. By reducing heart rate, it alleviates myocardial oxygen demand, thus potentially reducing anginal episodes.

  • Clinical Evidence : The BEAUTIFUL trial indicated that Ivabradine could significantly reduce hospital admissions related to myocardial infarction among patients with coronary artery disease and elevated heart rates .

Pharmacokinetics

Research has shown that this compound has a favorable pharmacokinetic profile. A study utilizing ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) demonstrated its effective quantification in biological samples, which is crucial for understanding its pharmacokinetics in vivo .

ParameterValue
Half-lifeApproximately 2 hours
BioavailabilityHigh
MetabolismPrimarily via CYP3A4

Safety Profile

The safety profile of this compound appears favorable based on existing studies. Adverse events reported are generally mild and manageable, primarily including bradycardia and visual disturbances (phosphenes), which are consistent with other HCN channel inhibitors .

Mechanism of Action

7-Demethyl Ivabradine exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node, similar to Ivabradine. This inhibition leads to a reduction in heart rate without affecting myocardial contractility or vascular tone. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker activity in the heart .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Compound Structure/Modification HCN4 Inhibition (%) Water Solubility Lipophilicity (LogP) Selectivity
Ivabradine Parent compound; 7,8-dimethoxy groups 100 (Reference) High 3.2 Non-selective (HCN1-4)
7-Demethyl Ivabradine Lacks methyl group at position 7 ~30-50 Moderate 2.8 Reduced HCN4 affinity
ZD7288 Structurally unrelated; benzazepinone ~90 Low 2.5 Non-selective (HCN1-4)
Zatebradine Modified benzazepinone backbone ~40 Moderate 3.0 Partial HCN1 selectivity
EC18 Alkanolamine derivative ~70 (HCN4-specific) High 2.6 HCN4-selective

Key Findings :

  • Ivabradine exhibits full HCN4 inhibition and high solubility, making it clinically effective for heart rate reduction .
  • This compound shows 50-70% lower HCN4 inhibition and reduced bioavailability due to lower lipophilicity, limiting its therapeutic utility .
  • ZD7288, while potent, lacks clinical applicability due to poor solubility and non-selectivity .

Clinical and Functional Comparisons

  • Efficacy in Heart Failure :

    • Ivabradine reduces heart rate by ~10–15 bpm and improves ejection fraction (EF) by 5–7% in patients with left ventricular systolic dysfunction .
    • This compound and other degradation products lack comparable hemodynamic benefits due to diminished HCN4 blockade .
    • Zatebradine fails to improve cardiac fibrosis or diastolic dysfunction in diabetic models, unlike Ivabradine .
  • Safety Profile :

    • Ivabradine’s side effects (e.g., phosphenes, bradycardia) are absent in this compound, but the latter’s low potency negates clinical relevance .
    • EC18 and MEL57A show fewer off-target effects in preclinical studies due to HCN4 selectivity .

Pharmacokinetic Properties

Parameter Ivabradine This compound ZD7288
Oral Bioavailability ~40% <20% <10%
Half-life (hrs) 2–5 1–2 3–4
Protein Binding 70% 50% 60%

Biological Activity

7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used for the treatment of chronic stable angina and heart failure. This compound exhibits significant biological activity through its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly affecting the pacemaker current in the sinoatrial node. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without impacting other cardiac parameters. This action is facilitated through the following pathways:

  • Target Channels : The primary target is HCN channels, specifically HCN4, which are crucial for generating the pacemaker activity in cardiac tissues.
  • Biochemical Pathways : The compound influences the PI3K/AKT/mTOR signaling pathway, which plays a role in cell survival and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 40%, indicating moderate absorption when administered orally.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can be influenced by concomitant medications that inhibit or induce these enzymes.
  • Excretion : The compound is excreted mainly through urine and feces, with a half-life conducive to twice-daily dosing regimens.

Biological Activity

The biological activities of this compound are characterized by its effects on cardiac function and potential therapeutic applications:

  • Heart Rate Reduction : Clinical studies have demonstrated that this compound effectively lowers heart rates in patients with elevated resting heart rates.
  • Anti-Anginal Effects : Similar to its parent compound, it shows promise in reducing angina symptoms by decreasing myocardial oxygen demand.
  • Impact on Heart Failure : Research indicates that it may improve outcomes in heart failure patients by reducing hospitalization rates related to worsening heart failure .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of Ivabradine and its derivatives, including this compound:

  • SHIFT Study : This trial assessed ivabradine's effect on heart failure patients. It found that ivabradine significantly reduced hospitalizations for worsening heart failure compared to placebo .
  • BEAUTIFUL Trial : Investigated whether lowering heart rate with ivabradine could reduce cardiovascular morbidity and mortality in patients with coronary artery disease. The results indicated a significant reduction in hospital admissions for those with higher baseline heart rates .
  • SIGNIFY Trial : Focused on patients with stable coronary artery disease without clinically evident heart failure. It showed that ivabradine significantly reduced hospital admissions for myocardial infarction among those with higher baseline heart rates .

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct properties:

Compound NameMechanism of ActionPrimary Use
Ivabradine Inhibits If current in sinoatrial nodeChronic angina, heart failure
This compound Similar to ivabradine; potential for enhanced efficacyExperimental applications
8-Demethyl Ivabradine Structural analog; less studiedUnknown

Q & A

Basic Research Questions

Q. What in vivo experimental models are suitable for studying 7-Demethyl Ivabradine’s cardiovascular effects?

Methodological Answer: Rat models with telemetric monitoring are commonly used to assess heart rate modulation and hemodynamic responses. For neuroendocrine stress responses, plasma biomarkers (e.g., epinephrine, norepinephrine, corticosterone) can be quantified via immunoassays. These models allow real-time tracking of cardiovascular parameters under controlled stressors .

Q. What is the molecular mechanism of Ivabradine’s interaction with HCN4 channels?

Methodological Answer: Combining homology modeling, mutagenesis, and electrophysiological studies can identify binding residues (e.g., in the S6 domain of HCN4). Molecular docking simulations further elucidate how Ivabradine’s structure inhibits the If current, reducing sinoatrial node activity .

Q. Which endpoints are critical in clinical trials evaluating Ivabradine for coronary artery disease (CAD)?

Methodological Answer: Primary endpoints often include composite outcomes like cardiovascular death or nonfatal myocardial infarction. Secondary endpoints may involve heart rate reduction, angina severity (e.g., Canadian Cardiovascular Society class), and hospitalization rates. Standardized protocols for ECG monitoring and dose titration (e.g., targeting 55–60 bpm) are essential .

Advanced Research Questions

Q. How can contradictory clinical trial outcomes (e.g., SIGNIFY vs. BEAUTIFUL) for Ivabradine in CAD be reconciled?

Methodological Answer: Subgroup analyses and interaction tests (e.g., for angina severity) can identify differential responses. The SIGNIFY trial found no overall benefit but increased risk in patients with activity-limiting angina, whereas the BEAUTIFUL subgroup analysis showed reduced MI hospitalization. Differences in baseline heart rate, comorbidities, and concomitant therapies must be statistically adjusted .

Q. What preclinical models assess Ivabradine’s effects on oxidative stress and endothelial function?

Methodological Answer: Apolipoprotein E-deficient mice on high-cholesterol diets can evaluate atherosclerotic plaque formation. Endothelial function is measured via aortic ring relaxation assays, while oxidative stress markers (e.g., NADPH oxidase activity, lipid peroxidation) are quantified biochemically. Comparisons with non-heart-rate-reducing agents (e.g., hydralazine) control for blood pressure effects .

Q. Which analytical methods quantify Ivabradine and its degradation products in pharmacokinetic studies?

Methodological Answer: Ultra-performance liquid chromatography (UPLC) with a C8 column and triethylamine buffer (pH 6.4)/acetonitrile mobile phase provides rapid, simultaneous quantification. Design-of-experiments (DoE) approaches optimize resolution and retention times. Validation follows ICH guidelines for linearity (25–200 µg/mL), recovery (98–101%), and precision .

Q. How can meta-analyses evaluate Ivabradine’s association with atrial fibrillation (AF) risk?

Methodological Answer: Pooled data from randomized controlled trials (RCTs) should include unpublished safety reports from regulatory agencies. Relative risk (RR) and absolute risk difference (ARD) calculations with sensitivity analyses (e.g., excluding trials with high bias) clarify dose-dependent effects. Trial sequential analysis ensures statistical power, particularly for rare adverse events like AF .

Q. What methodologies integrate pharmacoeconomic evaluations into Ivabradine research?

Methodological Answer: Markov models with real-world cohort data simulate long-term outcomes (e.g., 20-year horizons). Quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICER) are calculated, using willingness-to-pay thresholds (e.g., 3× GDP per capita). Probabilistic sensitivity analyses (e.g., Monte Carlo simulations) account for parameter uncertainty .

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUBWFMPCQUGQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747566
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-60-0
Record name 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304462-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Demethyl ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEMETHYL IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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